

Physical and chemical properties of 5-Chloro-2-nitrobenzotrifluoride.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-nitrobenzotrifluoride

Cat. No.: B089720

[Get Quote](#)

An In-depth Technical Guide to **5-Chloro-2-nitrobenzotrifluoride**

Introduction

5-Chloro-2-nitrobenzotrifluoride, CAS No. 118-83-2, is a substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science.^{[1][2]} Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a versatile intermediate for complex organic synthesis.^[1] The presence of multiple strong electron-withdrawing groups significantly influences the electronic distribution of the aromatic ring, enabling a range of targeted chemical transformations.^[1]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the physical properties, chemical behavior, synthetic applications, and safety protocols associated with **5-Chloro-2-nitrobenzotrifluoride**. The insights herein are grounded in established technical data to facilitate its effective and safe utilization in advanced research and development projects.

Compound Identification and Nomenclature

Accurate identification is the cornerstone of chemical research and safety. **5-Chloro-2-nitrobenzotrifluoride** is a liquid at room temperature, typically appearing colorless to light yellow.^{[3][4]} Its primary identifiers and structural information are detailed below.

Chemical Structure

Caption: Figure 1. Chemical Structure of **5-Chloro-2-nitrobenzotrifluoride**

Key Identifiers

A consolidated list of identifiers is crucial for unambiguous documentation and database searches.

Identifier	Value	Source(s)
CAS Number	118-83-2	[1] [3] [5] [6] [7] [8]
IUPAC Name	4-chloro-1-nitro-2-(trifluoromethyl)benzene	[7] [8]
Molecular Formula	C ₇ H ₃ ClF ₃ NO ₂	[1] [3] [6] [7] [8]
Molecular Weight	225.55 g/mol	[1] [6] [8] [9]
EC Number	204-280-7	[3]
Synonyms	4-Chloro-1-nitro-2-(trifluoromethyl)benzene; 2-Nitro-5-chlorobenzotrifluoride; 5-Chloro- α,α,α -trifluoro-2-nitrotoluene	[3] [5] [7] [10] [11]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems. This data is essential for planning reactions and purification procedures.

Property	Value	Source(s)
Appearance	Light yellow to yellow-green clear liquid	[1] [5] [10]
Melting Point	21-22 °C	[3] [4] [6]
Boiling Point	222-224 °C	[4] [5]
Density	1.526 g/mL at 25 °C	[2] [3] [4]
Refractive Index	n _{20/D} 1.499	[3] [4]
Flash Point	102 °C (217 °F)	[3] [4] [5]
Water Solubility	168 mg/L at 20 °C	[3] [4]
Vapor Pressure	0.0933 mmHg at 25 °C	[3]
LogP (XLogP3)	3.8	[3] [8]

Spectral Data

While raw spectral data is beyond the scope of this guide, established databases confirm the availability of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are indispensable for structural confirmation and purity analysis.[\[7\]](#)[\[8\]](#)

Chemical Reactivity and Synthetic Utility

The reactivity of **5-Chloro-2-nitrobenzotrifluoride** is dominated by its three functional groups. The trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (S_nAr). The chlorine atom, positioned para to the nitro group, is a primary site for such nucleophilic attack.

This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[\[1\]](#) It is a precursor for creating active pharmaceutical ingredients (APIs) and fluorescent whitening agents.[\[1\]](#)

Exemplar Synthetic Workflow: Nucleophilic Aromatic Substitution and Reduction

The following protocol illustrates a common synthetic sequence involving this intermediate: an S_nAr reaction followed by the reduction of the nitro group to form a functionalized aniline derivative. This aniline can then be used in further synthetic steps, such as amide bond formation or cyclization reactions.

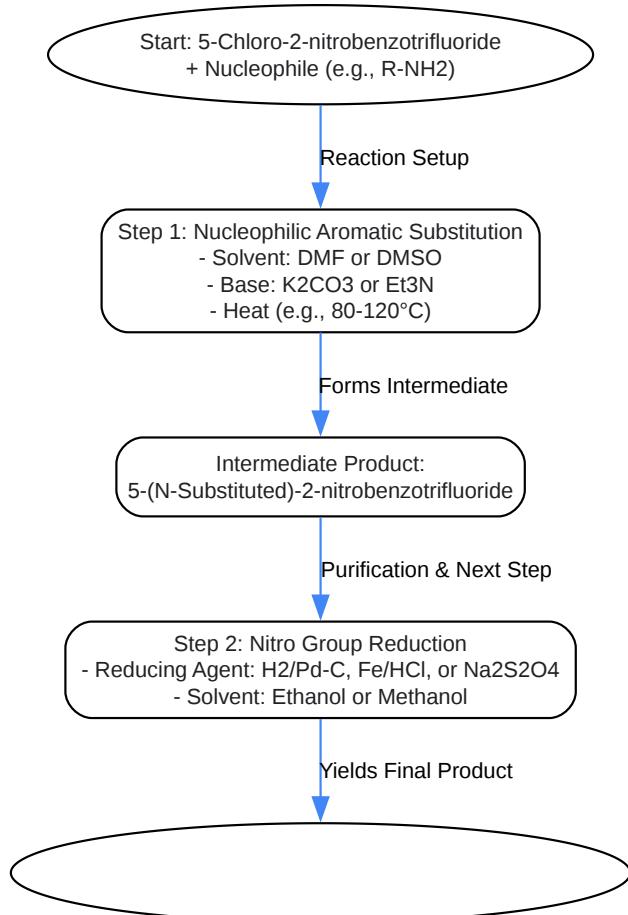


Figure 2. General workflow for ScaptionAr and reduction.

[Click to download full resolution via product page](#)

Caption: Figure 2. General workflow for S_nAr and reduction.

Experimental Protocol: Synthesis of a Diamine Compound

This protocol is based on a reported synthesis to demonstrate the compound's practical application.[\[3\]](#)

Objective: To synthesize a diamine compound via S_nAr reaction followed by reduction.

Materials:

- **5-Chloro-2-nitrobenzotrifluoride**
- 4-amino-3,5-xylenol
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Hydrazine hydrate
- Palladium on carbon (Pd/C) catalyst
- Ethanol

Procedure:

- Reaction Setup (S_nAr):
 - In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 150 mL of DMF.
 - Add 10 g of 4-amino-3,5-xylenol and 10.77 mL of **5-chloro-2-nitrobenzotrifluoride** to the flask.
 - Carefully add 15 g of potassium carbonate to the mixture.
 - Causality: DMF is a polar aprotic solvent that facilitates S_nAr reactions. K_2CO_3 acts as a base to deprotonate the nucleophile (the phenol group of the xylene), increasing its

nucleophilicity.

- Reflux:

- Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Causality: Heating provides the necessary activation energy for the substitution reaction, where the phenoxide ion displaces the chlorine atom.

- Reduction:

- After cooling, the reaction mixture is typically worked up to isolate the intermediate. For this workflow, the subsequent reduction is described.
- The isolated intermediate is dissolved in ethanol. Hydrazine and a catalytic amount of Pd/C are added.
- Causality: The nitro group is readily reduced to an amine using catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation with a source like hydrazine. This step is critical for producing the versatile aniline functional group.

- Work-up and Purification:

- Upon completion of the reduction, the catalyst is removed by filtration (e.g., through Celite).
- The solvent is removed under reduced pressure.
- The resulting crude product is purified, typically by column chromatography or recrystallization, to yield the final diamine compound.
- Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as NMR, MS, and HPLC.

Safety, Handling, and Storage

Due to its toxicity profile, strict adherence to safety protocols is mandatory when working with **5-Chloro-2-nitrobenzotrifluoride**.

GHS Hazard Classification

The compound is classified with significant hazards that require careful management.

GHS Classification	Hazard Statement	Source(s)
Acute Toxicity (Oral, Dermal, Inhalation)	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.	[5][10]
Skin Corrosion/Irritation	H315: Causes skin irritation.	[3][5][8][12]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation.	[5][8][12]
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation.	[3][11][12]
Hazardous to the Aquatic Environment	H411: Toxic to aquatic life with long lasting effects.	[5][10][11]

Safe Handling Protocol

Engineering Controls:

- Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[5][12]
- Ensure an eyewash station and safety shower are immediately accessible.[13]

Personal Protective Equipment (PPE):

- Eye Protection: Wear chemical safety goggles and a face shield.[12]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.[12]

- Body Protection: Wear a flame-resistant lab coat and closed-toe shoes.[[12](#)]

Work Practices:

- Avoid breathing vapors or mist (P261).[[5](#)][[10](#)]
- Do not eat, drink, or smoke in the laboratory (P270).[[5](#)]
- Wash hands and any exposed skin thoroughly after handling (P264).[[5](#)]
- Take off immediately all contaminated clothing and wash it before reuse (P361+P364).[[5](#)]

Storage and Disposal

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated area (P403+P233).[[5](#)][[12](#)]
- Store away from incompatible materials such as strong oxidizing agents.[[14](#)]
- For long-term stability, storing in a dark place at temperatures below 15°C is recommended.
[[1](#)]
- Store in a locked cabinet or area accessible only to authorized personnel (P405).[[12](#)]

Disposal:

- Dispose of contents and container to an approved hazardous waste disposal facility in accordance with local, state, and federal regulations (P501).[[5](#)][[12](#)]
- Avoid release to the environment (P273).[[5](#)][[10](#)]

First-Aid Measures

- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor immediately (P304+P340+P311).[[5](#)]
- If on Skin: Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell (P302+P352+P312).[[5](#)]

- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice (P305+P351+P338).[12]
- If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth (P301+P310+P330).[5][10]

Conclusion

5-Chloro-2-nitrobenzotrifluoride is a valuable chemical intermediate with a well-defined physicochemical profile. Its utility in organic synthesis, particularly for pharmaceutical applications, is driven by the predictable reactivity of its functional groups. However, its significant toxicity necessitates rigorous adherence to safety and handling protocols. A thorough understanding of its properties and hazards, as outlined in this guide, is essential for its responsible and successful application in a research and development setting.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4). Exploring the Chemical Properties and Applications of **5-Chloro-2-nitrobenzotrifluoride**.
- INDOFINE Chemical Company. (n.d.). **5-CHLORO-2-NITROBENZOTRIFLUORIDE** | 118-83-2.
- NIST. (n.d.). **5-Chloro-2-nitrobenzotrifluoride**. In NIST Chemistry WebBook.
- HANGZHOU HONGQIN PHARMTECH CO.,LTD. (n.d.). **5-Chloro-2-nitrobenzotrifluoride**.
- Stenutz. (n.d.). **5-chloro-2-nitrobenzotrifluoride**.
- PubChem. (n.d.). **5-Chloro-2-nitrobenzotrifluoride**. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). CAS No : 118-83-2 | Product Name : **5-Chloro-2-nitrobenzotrifluoride**.
- Chemspace. (n.d.). Mastering Organic Synthesis: The Versatility of **5-Chloro-2-Nitrobenzotrifluoride**.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzotrifluoride. National Center for Biotechnology Information.
- G. S. S. R. C. Reddy, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbinno.com [nbinno.com]
- 2. 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 5-Chloro-2-nitrobenzotrifluoride [hqpharmtech.com]
- 5. 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 5-CHLORO-2-NITROBENZOTRIFLUORIDE | 118-83-2 | INDOFINE Chemical Company [indofinechemical.com]
- 7. 5-Chloro-2-nitrobenzotrifluoride [webbook.nist.gov]
- 8. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 5-Chloro-2-nitrobenzotrifluoride | 118-83-2 | TCI EUROPE N.V. [tcichemicals.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Chloro-2-nitrobenzotrifluoride.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089720#physical-and-chemical-properties-of-5-chloro-2-nitrobenzotrifluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com